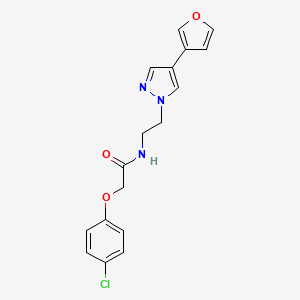

2-(4-chlorophenoxy)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide

Description

Properties

IUPAC Name |

2-(4-chlorophenoxy)-N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN3O3/c18-15-1-3-16(4-2-15)24-12-17(22)19-6-7-21-10-14(9-20-21)13-5-8-23-11-13/h1-5,8-11H,6-7,12H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPVZEFMKDJJWDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC(=O)NCCN2C=C(C=N2)C3=COC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

Preparation of 4-chlorophenoxyacetic acid: This can be achieved by reacting 4-chlorophenol with chloroacetic acid under basic conditions.

Formation of the pyrazole intermediate: This involves the reaction of hydrazine with an appropriate diketone to form the pyrazole ring.

Coupling of intermediates: The final step involves coupling the 4-chlorophenoxyacetic acid with the pyrazole intermediate in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Furanones and other oxidized derivatives.

Reduction: Amines and reduced derivatives.

Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

2-(4-chlorophenoxy)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide (C₁₂H₈Cl₂N₄O)

- Key Features: Chlorophenyl, cyano, and pyrazole groups.

- Synthesis: Reacts 5-amino-1-(4-chlorophenyl)-1H-pyrazole-3-carbonitrile with 2-chloroacetyl chloride .

- Structural Data : Dihedral angle between pyrazole and benzene rings is 30.7°, facilitating planar interactions. Crystal packing involves N–H⋯O hydrogen bonds .

N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide (C₁₈H₁₃ClFNO)

- Key Features : Naphthyl and chloro-fluorophenyl groups.

- Synthesis : Amide bond formation between naphthalen-1-ylacetyl chloride and 3-chloro-4-fluoroaniline .

- Structural Data : Dihedral angle of 60.5° between aromatic rings, reducing planarity but enhancing torsional stability. N–H⋯O hydrogen bonds stabilize crystal packing .

- Applications : Structural similarity to benzylpenicillin suggests ligand or coordination chemistry uses .

HC030031 (C₁₈H₂₀ClN₅O₂)

- Key Features : Purine-like substituent and isopropylphenyl group.

- Biological Activity : TRPV1 antagonist used in pain research .

- Structural Insight : The purine moiety enhances target specificity for ion channels, contrasting with the main compound’s heteroaromatic system.

AMG517 (C₂₀H₁₅F₃N₄O₂S)

Comparative Data Table

Research Findings and Implications

- Insecticidal vs. Ion Channel Activity : The chlorophenyl-pyrazole scaffold in correlates with insecticidal activity, while TRPV1 antagonists (e.g., HC030031, AMG517) prioritize heterocyclic diversity for target specificity .

- Structural Flexibility : The ethyl spacer in the main compound may improve binding kinetics compared to rigid naphthyl systems .

Biological Activity

2-(4-chlorophenoxy)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the available literature on its biological activity, focusing on its anticancer properties, mechanisms of action, and related pharmacological effects.

Chemical Structure

The compound can be represented structurally as follows:

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties.

- Cell Cycle Arrest : Studies have shown that pyrazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis. For instance, derivatives with similar structures have demonstrated inhibition of Aurora-A kinase, a critical regulator of cell division, with IC50 values ranging from 0.01 µM to 0.16 µM in various cancer cell lines .

- Induction of Apoptosis : Compounds have been reported to promote apoptosis in cancer cell lines such as A549 and MCF-7, with IC50 values indicating significant cytotoxicity .

- Inhibition of Pro-inflammatory Cytokines : The compound also appears to modulate inflammatory pathways, which is crucial for tumor progression. Inhibition of nitric oxide production and pro-inflammatory cytokines has been observed in related compounds .

Comparative Efficacy

A summary of the biological activity of related pyrazole compounds is provided below:

| Compound | Target Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 1 | A549 | 0.39 | Autophagy |

| 2 | MCF-7 | 0.46 | Apoptosis |

| 3 | NCI-H460 | 0.16 | Aurora-A Kinase Inhibition |

Case Studies

Several studies have highlighted the potential of pyrazole derivatives in cancer therapy:

- Study by Xia et al. (2022) : This research focused on the synthesis and evaluation of pyrazole derivatives for antitumor activity. The study found that certain derivatives could significantly inhibit cell proliferation and induce apoptosis in lung cancer cell lines .

- Research on Neuroinflammation : Another study explored the anti-inflammatory effects of a closely related compound in models of neuroinflammation, showing that it could reduce pro-inflammatory cytokine levels and protect neuronal cells from damage .

Pharmacological Properties

In addition to anticancer effects, the compound's potential anti-inflammatory properties are noteworthy:

- Neuroprotection : The compound has shown promise in models of neurodegenerative diseases by inhibiting microglial activation and reducing neuroinflammation .

- Antioxidant Activity : Pyrazole derivatives often exhibit antioxidant properties, which may contribute to their protective effects against cellular damage.

Q & A

Q. What synthetic routes are recommended for preparing 2-(4-chlorophenoxy)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions:

Intermediate Preparation : Start with 4-chlorophenol and furan-3-carbaldehyde to synthesize the pyrazole core via cyclocondensation with hydrazine derivatives. A modified procedure from (Scheme 3) using tetrahydro-2H-pyran (THP) protection can stabilize reactive intermediates.

Acetamide Formation : React the pyrazole-ethylamine intermediate with 4-chlorophenoxyacetyl chloride in anhydrous dichloromethane, using triethylamine as a base. highlights acetic anhydride as a reliable acetylating agent under reflux conditions.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol to isolate the pure compound .

Optimization Tips :

Q. Which spectroscopic techniques are critical for validating the structure of this compound, and how should data discrepancies be addressed?

Methodological Answer: Key techniques include:

- NMR : Compare H and C NMR peaks with predicted shifts (e.g., aromatic protons at δ 6.8–7.4 ppm, pyrazole protons at δ 7.2–8.1 ppm). emphasizes using DEPT-135 for distinguishing CH/CH groups.

- IR : Confirm amide C=O stretching (~1650–1680 cm) and furan C-O-C (~1240 cm).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H].

Resolving Discrepancies : - Cross-validate with X-ray crystallography (e.g., and used for analogous pyrazole structures).

- Re-examine solvent effects (e.g., DMSO-d vs. CDCl) on peak splitting .

Advanced Research Questions

Q. How can computational chemistry predict the binding affinity of this compound with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases or GPCRs). Focus on hydrogen bonding with the amide group and π-π stacking of the chlorophenyl ring.

MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes. ’s structural analogs suggest hydrophobic interactions dominate.

QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP and polar surface area. Reference ’s reaction fundamentals for parameterization .

Q. What experimental strategies are effective for analyzing metabolic stability in vitro, and how can contradictory data from liver microsome assays be interpreted?

Methodological Answer:

Liver Microsome Assays : Incubate the compound with rat/human liver microsomes (0.5–1 mg/mL) in NADPH-supplemented buffer. Use HPLC-MS (’s spectrofluorometric protocols adapted for quantification).

Metabolite Identification : Employ UPLC-QTOF-MS to detect phase I/II metabolites. Focus on oxidation of the furan ring (common instability site).

Q. Addressing Contradictions :

Q. How should researchers design a reaction optimization study using Design of Experiments (DoE) for scale-up synthesis?

Methodological Answer:

Factor Screening : Identify critical variables (e.g., temperature, solvent ratio, catalyst loading) via Plackett-Burman design. ’s process control principles guide factor prioritization.

Response Surface Methodology (RSM) : Optimize using Central Composite Design (CCD). For example, maximize yield by tuning THP protection time () and acetylation stoichiometry ().

Robustness Testing : Introduce ±10% variations in factors to assess reproducibility. Use ANOVA to validate model significance .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray diffraction studies?

Methodological Answer:

Solvent Selection : Test mixed solvents (e.g., ethanol/dichloromethane) for slow evaporation. and achieved success with ethanol recrystallization.

Temperature Gradients : Use a gradient from 40°C to 4°C to enhance nucleation.

Additive Screening : Introduce co-crystallization agents (e.g., crown ethers) to stabilize lattice formation. ’s intermolecular H-bonding analysis informs additive choice .

Q. How can researchers reconcile conflicting bioactivity data between in vitro and in vivo models for this compound?

Methodological Answer:

Pharmacokinetic Profiling : Measure bioavailability, plasma protein binding, and tissue distribution. ’s synthetic analogs highlight the impact of lipophilicity on absorption.

Metabolite Interference : Test metabolites (from Question 4) for off-target effects.

Dose-Response Refinement : Use Hill equation modeling to adjust EC values across models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.